1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine
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Overview
Description
1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine is a complex organic compound with a molecular formula of C22H27N3O. This compound is known for its unique structure, which includes an indoline core, a piperidine ring, and an acetyl group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine involves multiple steps, typically starting with the formation of the indoline core. The piperidine ring is then introduced through a series of reactions, followed by the addition of the acetyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cellular processes and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but differs in the degree of hydrogenation of the indole ring.
1-Benzylpiperidin-4-yl)-indolin-6-amine: Lacks the acetyl group, which can significantly alter its chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-[(1-benzylpiperidin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(26)25-14-9-19-7-8-21(15-22(19)25)23-20-10-12-24(13-11-20)16-18-5-3-2-4-6-18/h2-8,15,20,23H,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWYCLKNKWNZII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375566 |
Source
|
Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396682-63-6 |
Source
|
Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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